Product packaging for O-Desetheyl Candesartan Methyl Ester(Cat. No.:CAS No. 1203674-06-9)

O-Desetheyl Candesartan Methyl Ester

Cat. No.: B1142392
CAS No.: 1203674-06-9
M. Wt: 426.43
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Angiotensin II Receptor Antagonists (ARBs) in Cardiovascular Pharmacology Research

Angiotensin II Receptor Blockers (ARBs) are a class of drugs that play a critical role in the management of cardiovascular diseases. nih.govwikipedia.org Their primary function is to block the action of angiotensin II, a potent chemical in the body that causes blood vessels to constrict. mayoclinic.org By selectively inhibiting the binding of angiotensin II to the angiotensin type 1 (AT1) receptors found in tissues like the heart and blood vessels, ARBs lead to vasodilation (the widening of blood vessels). nih.govcvpharmacology.combhf.org.uk This action effectively reduces blood pressure, decreases the heart's workload, and helps prevent damage to the heart and kidneys. cvpharmacology.combhf.org.uk

The mechanism of ARBs differs from that of Angiotensin-Converting Enzyme (ACE) inhibitors, which work by preventing the formation of angiotensin II itself. cvpharmacology.com ARBs are widely utilized for treating conditions such as hypertension (high blood pressure), congestive heart failure, and diabetic nephropathy. nih.govwikipedia.org Their targeted action on the renin-angiotensin-aldosterone system (RAAS) has made them a cornerstone in cardiovascular pharmacology research, with ongoing studies exploring their full therapeutic potential and impact on cardiovascular events like stroke and myocardial infarction. nih.gov

Significance of Metabolites and Related Substances in Pharmaceutical Chemistry Research

The process of biotransformation, which primarily occurs in the liver and intestines, is designed to make foreign substances easier for the body to eliminate. allucent.com However, this process can also generate metabolites with potential safety concerns. allucent.com Therefore, investigating a drug's metabolism early in the development process is crucial. allucent.com This research helps in identifying and characterizing key metabolites, understanding their potential for toxicity or activity, and ensuring the purity and quality of the final pharmaceutical product. chemicea.comcreative-proteomics.com The analysis of metabolites provides a real-time snapshot of a drug's interaction with the body, offering critical insights for improving drug safety and efficacy. drugdiscoverynews.com

Role and Research Relevance of O-Desethyl Candesartan (B1668252) Methyl Ester as a Chemical Entity

O-Desethyl Candesartan Methyl Ester is chemically identified as Methyl 3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate. synzeal.com It is recognized as a metabolite and an impurity of Candesartan, an ARB used in the treatment of hypertension. veeprho.com The parent drug, Candesartan, is administered as a prodrug, Candesartan cilexetil, which is converted to the active form, Candesartan, in the body. fda.govnih.govwikipedia.org Minor hepatic metabolism of Candesartan occurs via O-deethylation, a process mediated by the cytochrome P450 2C9 enzyme, which leads to the formation of an inactive metabolite. drugbank.com

The primary research relevance of O-Desethyl Candesartan Methyl Ester is its role as a highly characterized reference material in the pharmaceutical industry. synzeal.comveeprho.com It is also known as Candesartan Impurity 1 or Candesartan Methyl Ester Desethyl Analog. veeprho.com As a reference standard, it is essential for ensuring the quality and purity of the final Candesartan drug product. lookchem.com

Overview of Research Domains and Objectives for O-Desethyl Candesartan Methyl Ester

The principal research domains involving O-Desethyl Candesartan Methyl Ester are analytical chemistry and pharmaceutical quality control. Its use is critical in the context of drug manufacturing and regulatory compliance.

The main objectives for its use in research and manufacturing include:

Analytical Method Development: It serves as a reference standard for the development of precise and accurate analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify impurities in Candesartan. synzeal.comaquigenbio.com

Method Validation: The compound is used to validate these analytical methods, ensuring they are reliable and reproducible for routine quality control testing. synzeal.comaquigenbio.com

Quality Control (QC): During the commercial production of Candesartan, O-Desethyl Candesartan Methyl Ester is used as a reference impurity to monitor and control the levels of related substances in the API and finished drug product. synzeal.com

Regulatory Compliance: Its use is essential for filings such as Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), as regulatory bodies like the USP and EMA require strict control over impurities. veeprho.com

Stability Studies: It can be used in studies to understand the degradation pathways of Candesartan, helping to optimize manufacturing processes and ensure the stability of the final product. lookchem.com

Physicochemical Properties of O-Desethyl Candesartan Methyl Ester

PropertyValue
CAS Number 1203674-06-9 veeprho.com
Molecular Formula C23H18N6O3 veeprho.com
Molecular Weight 426.43 g/mol (approx.)
IUPAC Name 2,3-Dihydro-2-oxo-3-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-Benzimidazole-4-carboxylic Acid Methyl Ester veeprho.com
Synonyms Candesartan Impurity 1; Candesartan Methyl Ester Desethyl Analog veeprho.com

Properties

CAS No.

1203674-06-9

Molecular Formula

C₂₃H₁₈N₆O₃

Molecular Weight

426.43

Synonyms

2,3-Dihydro-2-oxo-3-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-Benzimidazole-4-carboxylic Acid Methyl Ester; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

De Novo Synthesis Pathways for O-Desethyl Candesartan (B1668252) Methyl Ester

The synthesis of O-Desethyl Candesartan Methyl Ester, chemically identified as Methyl 3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate, is not typically a primary target but rather a derivative formed during the synthesis of Candesartan or as a specific metabolite. synzeal.comclinpgx.orgnih.gov The de novo pathways are thus intrinsically linked to the synthesis of Candesartan itself, involving the formation of the core benzimidazole (B57391) structure, coupling with the biphenyltetrazole moiety, and subsequent or concurrent modification of the functional groups.

The introduction of the methyl ester group at the 7-position of the benzimidazole core is a critical step. This can be achieved through direct esterification of the corresponding carboxylic acid precursor or via transesterification of another ester, such as the cilexetil prodrug.

One patented process describes the preparation of Candesartan methyl ester, which can then be de-ethylated to the target compound. google.com Another route involves the hydrolysis of Candesartan Cilexetil, where under certain conditions, transesterification can occur if an alcohol like methanol (B129727) is present. nih.govresearchgate.net Studies have shown that Candesartan Cilexetil can undergo base-catalyzed hydrolysis and transesterification, leading to the formation of methyl candesartan. researchgate.net For instance, the lack of reproducibility in solid-phase extraction procedures using methanol was attributed to transesterification processes occurring during the drying step, especially in the presence of basic residues in glassware. nih.gov

A synthesis starting from 3-nitrophthalic acid involves an initial esterification with methanol in the presence of thionyl chloride to produce 2-methyl formate-6-nitro-benzoic acid, a key precursor for the benzimidazole ring. patsnap.com

Table 1: Esterification and Transesterification Conditions

Precursor Reagents & Conditions Product Reference
Candesartan Cilexetil Methanol, Basic Residues (in glass) Methyl Candesartan nih.gov
3-Nitrophthalic Acid Methanol, Thionyl Chloride, Reflux 2-Methyl formate-6-nitro-benzoic acid patsnap.com
2-ethoxy-1-[[2′-(N-triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid DMF, Cyclohexyl 1-iodoethyl carbonate, then Methanolic HCl Candesartan Cilexetil (intermediate to other esters) google.com

The defining feature of O-Desethyl Candesartan Methyl Ester is the 2-oxo group on the benzimidazole ring, which results from the cleavage of the 2-ethoxy group of a candesartan precursor. This reaction is essentially a de-ethylation followed by tautomerization to the more stable amide form.

This transformation is often observed as a side reaction or impurity formation under harsh deprotection conditions. researchgate.net For example, during the radiosynthesis of [¹¹C]methyl-candesartan, the desethyl analog ([¹¹C]TH4) was intentionally produced by elevating the temperature of the final HCl hydrolysis step from 65°C to 90°C. nih.govsnmjournals.org This indicates that acidic hydrolysis at high temperatures can effectively cleave the ethyl ether. The formation of this desethyl impurity, also referred to as the oxo-impurity, has been noted during acidic detritylation steps in candesartan cilexetil synthesis. researchgate.net

Table 2: De-ethylation Conditions

Starting Compound Reagents & Conditions Product Reference
[¹¹C]Methyl-candesartan HCl Hydrolysis, 90°C [¹¹C]TH4 (Desethyl analog) nih.govsnmjournals.org
Trityl Candesartan Cilexetil Acidic Deprotection (e.g., HCl) Candesartan Cilexetil and Desethyl Impurity researchgate.net

A convergent synthetic route for Candesartan Cilexetil, the precursor to its derivatives, illustrates this strategy. clockss.org The synthesis begins by N-alkylating a protected aniline (B41778) derivative, Ethyl 2-[(N-t-butoxycarbonyl)amino]-3-nitrobenzoate, with 5-[4'-(bromomethyl)biphenyl-2-yl]-1-(triphenylmethyl)-1H-tetrazole. clockss.org The resulting intermediate undergoes hydrolysis of the ethyl ester, followed by esterification to introduce the cilexetil group. clockss.org A crucial step involves the simultaneous cleavage of the N-Boc and N-trityl protecting groups using HCl in ethanol. clockss.org The synthesis concludes with the reduction of the nitro group to an amine, followed by ring closure with tetraethyl orthocarbonate to form the 2-ethoxy-benzimidazole ring. clockss.org

Another approach starts with methyl anthranilate, which is nitrated to form methyl N-nitroanthranilate. acs.org This intermediate undergoes an acid-catalyzed rearrangement to introduce a nitro group at the 3-position. Subsequent N-alkylation with 4'-bromomethyl-biphenyl-2-nitrile yields a key intermediate for building the candesartan framework. acs.org The tetrazole ring itself is often formed from a nitrile precursor (like 4'-methyl-biphenyl-2-nitrile) by reacting it with an azide (B81097) source, such as sodium azide or trialkyltin azide. google.compatsnap.comclockss.org

Isotopic Labeling and Radiosynthesis for Research Applications

Isotopically labeled versions of O-Desethyl Candesartan Methyl Ester and its parent compounds are invaluable tools for in vivo imaging studies, such as Positron Emission Tomography (PET), to investigate Angiotensin II AT₁ receptors. nih.govnih.govwikipedia.orgmayoclinic.org

The radiosynthesis of the ¹¹C-labeled desethyl analog, referred to as [¹¹C]TH4, has been developed for PET imaging. nih.govsnmjournals.org The general procedure involves the O-methylation of a suitable precursor using [¹¹C]methyl iodide ([¹¹C]MeI). snmjournals.org [¹¹C]MeI is a common methylating agent in PET chemistry, typically produced from cyclotron-generated [¹¹C]CO₂. scholaris.camdpi.com

The synthesis is performed in a multi-step, one-pot procedure. snmjournals.org First, the tetrazole group of the candesartan precursor is protected. Then, O-[¹¹C]methylation is carried out using [¹¹C]MeI in the presence of potassium carbonate (K₂CO₃) and a phase-transfer catalyst like Kryptofix. snmjournals.org This is followed by deprotection and de-ethylation via acid hydrolysis at 90°C to yield [¹¹C]TH4. snmjournals.org This method produces the radiotracer with high radiochemical purity (>99%) and radiochemical yields of 50-70%. snmjournals.org

Table 3: Radiosynthesis of [¹¹C]TH4 (Desethyl Analog)

Precursor Labeling Agent Key Reagents Conditions Radiochemical Yield (decay-corrected) Reference
Tetrazole-protected Candesartan [¹¹C]Methyl Iodide K₂CO₃, Kryptofix, HCl Methylation followed by hydrolysis at 90°C 50-70% snmjournals.org

Protecting groups are essential in the radiosynthesis of candesartan derivatives to ensure the radiolabel is introduced at the desired position. The tetrazole ring is nucleophilic and can compete with the target carboxylate or phenoxide for the [¹¹C]methyl group. To prevent this side reaction, the tetrazole is commonly protected.

The triphenylmethyl (trityl) group is the most frequently used protecting group for the tetrazole moiety in candesartan synthesis. snmjournals.orgclockss.orgacs.org The trityl group is introduced to avoid undesired adducts during subsequent reactions. acs.org The final deprotection step involves removing the trityl group, typically through acid hydrolysis. nih.govsnmjournals.org The conditions for this deprotection must be carefully controlled. For example, hydrolysis with HCl at 65°C is used to produce [¹¹C]methyl-candesartan, while increasing the temperature to 90°C leads to the additional cleavage of the ethoxy group to form the desethyl derivative, [¹¹C]TH4. nih.govsnmjournals.org In some syntheses, Lewis acids like zinc dichloride have been used to facilitate the deprotection of the trityl group under milder conditions, potentially reducing the formation of degradation impurities. google.com

Compound Names

Purification and Quality Control of Radiolabeled Analogs

The production of radiolabeled analogs of O-Desethyl Candesartan Methyl Ester for research and potential diagnostic applications necessitates rigorous purification and quality control procedures. These steps are critical to ensure the final product is free from chemical and radiochemical impurities, which could otherwise lead to inaccurate experimental results or adverse biological effects. The methodologies employed are designed to isolate the desired radiolabeled compound with high purity and to verify its identity and stability.

Purification of Radiolabeled Analogs

Following the radiosynthesis of O-Desethyl Candesartan Methyl Ester analogs, such as those labeled with carbon-11 (B1219553) ([¹¹C]), purification is typically achieved using high-performance liquid chromatography (HPLC). nih.gov This technique is highly effective in separating the target radiolabeled compound from unreacted starting materials, radiolabeled precursors like [¹¹C]methyl iodide, and other byproducts formed during the reaction. nih.gov

For instance, in the synthesis of related radiolabeled candesartan derivatives, a semi-preparative HPLC system is often employed. The separation is typically performed on a reversed-phase column, which separates compounds based on their hydrophobicity. nih.govraco.cat A gradient elution system using a mixture of solvents, such as acetonitrile (B52724) and a phosphate (B84403) buffer, allows for the effective separation of the various components in the crude reaction mixture. nih.gov The selection of the column, mobile phase composition, and flow rate are optimized to achieve the best possible resolution between the desired product and its impurities.

The effluent from the HPLC column is monitored by both a UV detector and a radioactivity detector. The UV detector helps in identifying the chemical components based on their ultraviolet absorbance, while the radioactivity detector specifically tracks the elution of the radiolabeled species. The fraction corresponding to the radiolabeled O-Desethyl Candesartan Methyl Ester analog is collected.

Table 1: HPLC Purification Parameters for Radiolabeled Candesartan Analogs

Parameter Value/Description
Chromatography System Semi-preparative High-Performance Liquid Chromatography (HPLC)
Column Type Reversed-Phase (e.g., C18) nih.govraco.cat
Mobile Phase Gradient elution with Acetonitrile and aqueous buffer (e.g., phosphate buffer) nih.gov
Detection UV Detector and Radioactivity Detector in series
Outcome Isolation of the pure radiolabeled compound fraction

Quality Control of Radiolabeled Analogs

Quality control (QC) is a mandatory step to ensure the identity, purity, and suitability of the radiolabeled analog for its intended use. nih.goviaea.orgiaea.org The QC process for radiolabeled O-Desethyl Candesartan Methyl Ester analogs involves a series of analytical tests.

Radiochemical Purity: The radiochemical purity is a critical parameter, representing the proportion of the total radioactivity in the final product that is present in the desired chemical form. nih.gov This is typically determined by analytical HPLC. A small aliquot of the purified product is injected into an analytical HPLC system, and the chromatogram from the radioactivity detector is analyzed. The presence of a single major radioactive peak corresponding to the retention time of the reference standard of O-Desethyl Candesartan Methyl Ester confirms the radiochemical purity. The European Pharmacopoeia and other regulatory guidelines provide specific requirements for the quality control of radiopharmaceuticals. nih.gov

Chemical Purity: The chemical purity is assessed to ensure that the amount of non-radiolabeled chemical impurities is below acceptable limits. This is often determined using the UV chromatogram obtained during the analytical HPLC analysis for radiochemical purity. The presence and quantity of impurities such as desethyl candesartan cilexetil and other related substances are monitored. researchgate.netgoogle.com

Identity Confirmation: The identity of the radiolabeled product is confirmed by comparing its retention time in the HPLC analysis with that of a non-radiolabeled, authenticated reference standard of O-Desethyl Candesartan Methyl Ester. Co-injection of the radiolabeled product with the reference standard should result in a single, sharp, co-eluting peak in both the UV and radioactivity detectors.

Table 2: Quality Control Tests for Radiolabeled O-Desethyl Candesartan Methyl Ester Analogs

Test Method Acceptance Criteria
Radiochemical Purity Analytical HPLC with Radioactivity Detector nih.gov Typically >95%
Chemical Purity Analytical HPLC with UV Detector researchgate.netgoogle.com Impurities below specified limits
Identity Co-elution with Reference Standard on HPLC Matching retention times
Radionuclidic Identity Gamma Spectroscopy or appropriate radionuclide detector nih.govresearchgate.net Confirms the identity of the radionuclide
Specific Activity Calculated from the amount of radioactivity and the mass of the compound High specific activity is generally required

The combination of these rigorous purification and quality control measures ensures that the radiolabeled analogs of O-Desethyl Candesartan Methyl Ester are of high quality, providing a reliable tool for scientific investigation.

Elucidation of Formation Pathways and Mechanistic Studies

Investigation of Hydrolytic Degradation Mechanisms from Parent Compounds

Hydrolysis of the parent compound, Candesartan (B1668252) Cilexetil, is a primary step that can lead to precursors for O-Desethyl Candesartan Methyl Ester. The stability of Candesartan Cilexetil is significantly affected by pH, leading to different degradation products under acidic and basic conditions. nih.gov

Under acidic stress conditions, Candesartan Cilexetil is susceptible to degradation. Studies have shown that in the presence of acid, one of the significant degradation products is Desethyl Candesartan Cilexetil. google.comchemicalbook.com This reaction involves the cleavage of the ethyl ether on the benzimidazole (B57391) ring, forming a hydroxyl group, while the cilexetil ester remains intact. This intermediate, O-Desethyl Candesartan Cilexetil, is a direct precursor that can subsequently undergo further reactions to form the methyl ester. chemicalbook.comusbio.net

In alkaline environments, the primary hydrolytic pathway for Candesartan Cilexetil is the cleavage of the cilexetil ester group. nih.gov This rapid hydrolysis yields the active drug, Candesartan, which possesses a free carboxylic acid at the C-7 position. nih.gov This active form, Candesartan, is then a substrate for subsequent esterification to form a methyl ester. Base-catalyzed conditions have also been shown to facilitate transesterification reactions if an alcohol like methanol (B129727) is present. nih.govgoogle.com

Exploration of Transesterification Reactions Leading to Methyl Ester Formation

The formation of the methyl ester moiety can occur through transesterification, a reaction where the cilexetil group of Candesartan Cilexetil is exchanged with a methyl group from a methanol solvent. This reaction is particularly noted during analytical procedures or purification steps where methanol is used as a solvent, especially under basic conditions which can catalyze the process. nih.govnih.gov Research has documented the formation of Candesartan Methyl Ester as a result of such a process. google.com If the starting material has already undergone O-deethylation to form O-Desethyl Candesartan Cilexetil, subsequent transesterification would yield O-Desethyl Candesartan Methyl Ester.

Alternatively, direct esterification of the free carboxylic acid on Candesartan (formed from hydrolysis) or O-Desethyl Candesartan can occur in the presence of methanol under acidic conditions.

Enzymatic Biotransformation Pathways in Pre-clinical Models

O-Desethyl Candesartan Methyl Ester has been identified as a metabolite of Candesartan in human blood plasma and urine, indicating that enzymatic pathways are a significant route of its formation. chemicalbook.com The biotransformation of the parent prodrug, Candesartan Cilexetil, involves several key enzymatic steps.

The initial biotransformation of Candesartan Cilexetil in the gastrointestinal tract is a rapid and complete hydrolysis of the cilexetil ester to the active form, Candesartan. pharmaffiliates.comgoogle.com Candesartan then undergoes minor hepatic metabolism, which includes O-deethylation to an inactive metabolite. This process is mediated by the cytochrome P450 enzyme system, specifically the CYP2C9 isoenzyme. While this is a limited pathway in humans, it demonstrates a clear biological mechanism for the O-deethylation step. The resulting metabolite, O-Desethyl Candesartan, contains a free carboxylic acid, which can then be endogenously methylated to form O-Desethyl Candesartan Methyl Ester.

Analysis of Forced Degradation Studies to Identify Novel Pathways

Forced degradation studies are essential for identifying potential impurities and degradation products that may form under various stress conditions. These studies on Candesartan Cilexetil have revealed a variety of degradants.

Under different stress conditions—acidic, alkaline, oxidative, and photolytic—Candesartan Cilexetil degrades into several products. Notably, acidic and neutral hydrolysis can yield Desethyl Candesartan Cilexetil. google.com The synthesis of radiolabeled O-desethyl derivatives of methyl-candesartan for imaging studies also confirms that this structure is chemically accessible, for example, through deprotection of a precursor via hydrolysis with hydrochloric acid. nih.gov The combination of degradation pathways—O-deethylation under acidic stress and methyl ester formation in the presence of methanol—illustrates a plausible route for the generation of O-Desethyl Candesartan Methyl Ester during manufacturing or analysis.

Interactive Data Tables

Table 1: Summary of Degradation Pathways

PathwayConditionPrecursor CompoundKey TransformationResulting Product(s)
Acid-Catalyzed HydrolysisAcidic pH (e.g., 1N HCl)Candesartan CilexetilCleavage of ethyl etherO-Desethyl Candesartan Cilexetil
Base-Catalyzed HydrolysisAlkaline pH (e.g., 1N NaOH)Candesartan CilexetilCleavage of cilexetil esterCandesartan
TransesterificationMethanol, Basic ConditionsCandesartan CilexetilExchange of cilexetil with methylCandesartan Methyl Ester
Enzymatic BiotransformationIn vivo (Pre-clinical)CandesartanO-deethylation via CYP2C9O-Desethyl Candesartan

Table 2: Compound Formation Matrix

Starting CompoundReaction 1 (O-Deethylation)Intermediate ProductReaction 2 (Methylation/Transesterification)Final Product
Candesartan CilexetilAcid Hydrolysis / CYP2C9O-Desethyl Candesartan CilexetilTransesterificationO-Desethyl Candesartan Methyl Ester
Candesartan CilexetilBase HydrolysisCandesartanO-Deethylation + MethylationO-Desethyl Candesartan Methyl Ester

Advanced Analytical Characterization and Quantitative Determination

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatography is the cornerstone for separating O-Desethyl Candesartan (B1668252) Methyl Ester from the API and other related substances. Reversed-phase liquid chromatography is the most common and effective approach.

The development of a robust, stability-indicating HPLC method is a critical first step for the detection and quantification of impurities like O-Desethyl Candesartan Methyl Ester. Method development involves a systematic optimization of chromatographic parameters to achieve adequate separation (resolution) between the main component, its impurities, and any degradation products.

Key steps and considerations in method development include:

Column Selection: C18 (ODS) and C8 columns are the most frequently used stationary phases for analyzing Candesartan and its impurities due to their hydrophobic character, which provides good retention for the moderately polar analytes. Columns with a length of 250 mm and a particle size of 5 µm are common choices. jocpr.com

Mobile Phase Selection: A typical mobile phase consists of an aqueous component (often a phosphate (B84403) buffer adjusted to an acidic pH, e.g., pH 3.0) and an organic modifier. jocpr.com Acetonitrile (B52724) is generally preferred over methanol (B129727) as the organic solvent because it often provides better peak shape and resolution for this class of compounds. nih.gov

Elution Mode: A gradient elution program, where the proportion of the organic modifier is increased over time, is usually necessary to separate a complex mixture of impurities with varying polarities within a reasonable timeframe. jocpr.com

Detection: A photodiode array (PDA) or UV detector is used for monitoring the column effluent. The detection wavelength is selected based on the UV absorption maxima of the analytes. For Candesartan and its related substances, wavelengths around 235 nm and 254 nm are often employed to ensure sensitive detection of all relevant compounds. jocpr.comnih.gov

The final validated method must demonstrate specificity, linearity, accuracy, and precision for the intended purpose of purity assessment.

Table 1: Example of HPLC Method Parameters for Candesartan Impurity Profiling

Parameter Condition
Column Kromasil C18 (250 x 4.6 mm, 5 µm) jocpr.com
Mobile Phase A Phosphate Buffer (pH 3.0) jocpr.com
Mobile Phase B Acetonitrile jocpr.com
Elution Gradient jocpr.com
Flow Rate 1.0 mL/min jocpr.com
Detector UV at 235 nm jocpr.com

| Column Temperature | 30 °C jocpr.com |

UPLC represents a significant advancement over traditional HPLC, offering substantial improvements in speed, resolution, and sensitivity. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures.

For the analysis of O-Desethyl Candesartan Methyl Ester and other impurities, UPLC methods provide several advantages:

Increased Throughput: Analysis times can be drastically reduced from around 60 minutes for a standard HPLC run to under 20 minutes for a UPLC run, without compromising the quality of the separation. nih.gov

Improved Resolution: The high efficiency of UPLC columns allows for better separation of closely eluting peaks, which is critical for accurately quantifying impurities that may be present at very low levels.

Enhanced Sensitivity: Sharper, narrower peaks result in a greater peak height and a better signal-to-noise ratio, leading to lower limits of detection (LOD) and quantification (LOQ).

A typical UPLC method for Candesartan impurities uses a sub-2 µm C18 column (e.g., Acquity BEH Shield RP18) with a gradient elution of a buffered aqueous phase and acetonitrile. nih.govresearchgate.net The validated method can reliably quantify impurities at trace levels, making it ideal for quality control in pharmaceutical manufacturing. nih.gov

Table 2: Typical UPLC Method Parameters for Candesartan Impurity Analysis

Parameter Condition
System Waters Acquity UPLC nih.gov
Column Acquity UPLC BEH Shield RP18 (1.7 µm) nih.gov
Mobile Phase A 0.01 M Phosphate Buffer (pH 3.0) nih.gov
Mobile Phase B 95% Acetonitrile / 5% Water nih.gov
Elution Gradient nih.gov
Total Run Time 20 min nih.gov

| Detector | UV at 254 nm & 210 nm nih.gov |

When an impurity such as O-Desethyl Candesartan Methyl Ester is identified, but a reference standard is not commercially available, it must be isolated from a bulk mixture. Preparative liquid chromatography is the technique of choice for this purpose. The goal is to obtain the impurity in a sufficient quantity and purity for comprehensive structural elucidation.

The process involves scaling up an analytical HPLC or UPLC method. Larger columns with higher loading capacities are used, and the fraction corresponding to the impurity peak is collected as it elutes from the system. The collected fractions are then typically combined, and the solvent is evaporated to yield the purified compound. This isolated standard is essential for definitive structural confirmation by spectroscopic methods and for the accurate calibration of analytical methods. researchgate.net

Structural Elucidation via Spectroscopic and Spectrometric Methods

Once isolated, the definitive structure of O-Desethyl Candesartan Methyl Ester is confirmed using a suite of spectroscopic and spectrometric techniques.

NMR spectroscopy is the most powerful tool for unambiguous structure determination.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule. For O-Desethyl Candesartan Methyl Ester, the spectrum would be expected to show characteristic signals for the aromatic protons on the benzimidazole (B57391) and biphenyl (B1667301) ring systems, a singlet for the benzylic methylene (B1212753) bridge (-CH₂-), and a distinct singlet around 3.9 ppm corresponding to the three protons of the methyl ester (-OCH₃) group. rsc.org Crucially, the spectrum would lack the signals for the ethoxy group (a quartet and a triplet) that are present in the parent drug, Candesartan.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The spectrum of O-Desethyl Candesartan Methyl Ester would show signals for the carbonyl carbon of the ester, the 2-oxo carbon of the benzimidazole ring, and numerous signals in the aromatic region for the biphenyl and benzimidazole carbons.

2D-NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. For instance, an HMBC experiment would show a correlation between the methyl ester protons and the ester carbonyl carbon, confirming the methyl ester functionality.

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition. O-Desethyl Candesartan Methyl Ester has the chemical formula C₂₃H₁₈N₆O₃. HRMS analysis would confirm this by providing a measured mass that matches the calculated exact mass (426.1440 g/mol ) to within a few parts per million (ppm).

Development and Validation of Analytical Methods for Research Quantitation

The development and validation of analytical methods for the quantitation of O-Desethyl Candesartan Methyl Ester are performed in accordance with guidelines from the International Council for Harmonisation (ICH). Such methods, typically utilizing High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), are crucial for the accurate measurement of this compound in research and quality control settings. jocpr.com While detailed validation reports for methods solely focused on O-Desethyl Candesartan Methyl Ester are not extensively found in public scientific literature, data from studies on related substances in candesartan provide a framework for its analytical validation. nih.gov

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a UPLC method, specificity would be demonstrated by the separation of the O-Desethyl Candesartan Methyl Ester peak from other related impurities of candesartan, with no interference at the analyte's retention time. nih.gov

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. For impurities related to candesartan, including the desethyl derivative, linearity has been established over a range from the Limit of Quantification (LOQ) up to 2 µg/mL. simsonpharma.com

Range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Parameter Typical Finding for Related Candesartan Impurities Reference
Linearity Range LOQ to 2 µg/mL simsonpharma.com
Correlation Coefficient (r²) ≥ 0.999 simsonpharma.comnih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix. For candesartan impurities, recovery is generally expected to be within 90% to 110%. nih.gov

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the Relative Standard Deviation (%RSD). For candesartan impurities, the %RSD for precision studies is typically required to be less than 15%. simsonpharma.com

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Validation Parameter Typical Acceptance Criteria for Candesartan Impurities Reference
Accuracy (% Recovery) 90.0% - 110.0% nih.gov
Precision (% RSD) < 15% simsonpharma.com

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are critical parameters for the analysis of impurities. While specific LOD and LOQ values for O-Desethyl Candesartan Methyl Ester are not detailed in the available literature, they are determined experimentally for each analytical method. For a related genotoxic impurity of candesartan, the LOD and LOQ were found to be 1.55 µg/g and 4.70 µg/g, respectively, by an HPLC method. jocpr.com

Parameter Reported Value for a Related Candesartan Impurity (µg/g) Reference
LOD 1.55 jocpr.com
LOQ 4.70 jocpr.com

Insufficient Data Available for Comprehensive Stability Profiling of O-Desethyl Candesartan Methyl Ester

A comprehensive review of scientific literature reveals a significant lack of specific data regarding the chemical stability and degradation kinetics of O-Desethyl Candesartan Methyl Ester. While this compound is recognized as a known impurity and metabolite of the widely studied drug Candesartan Cilexetil, dedicated research into its stability under various stress conditions appears to be limited or not publicly available.

Forced degradation studies, which are crucial for understanding the intrinsic stability of a drug substance, have been extensively performed on the parent compound, Candesartan Cilexetil. These studies have identified several degradation products, including various ester and N-ethylated derivatives. However, specific kinetic data and detailed degradation pathway analysis for O-Desethyl Candesartan Methyl Ester under acidic, alkaline, oxidative, photolytic, and thermal stress are not sufficiently documented in the available literature to construct a detailed stability profile as requested.

The absence of this specific information prevents a thorough assessment of its stability and the modeling of its degradation processes. Further research and publication of dedicated stability-indicating studies on O-Desethyl Candesartan Methyl Ester are necessary to provide the detailed scientific insights required for a complete chemical stability and degradation kinetics profile.

Chemical Stability Profiling and Degradation Kinetics

Impact of Excipients and Formulation Matrices on Compound Stability (for research purposes)

The stability of an active pharmaceutical ingredient is often influenced by the excipients present in its formulation. Research on Candesartan (B1668252) Cilexetil has demonstrated that formulation matrices can have a significant impact on its degradation kinetics.

Stabilizing Effects of Excipients

Studies on formulated Candesartan Cilexetil tablets have shown that the presence of excipients can have a stabilizing effect on the drug. nih.gov The apparent activation energy for the decomposition of Candesartan Cilexetil in a tablet formulation was found to be 192.5 kJ/mol, which is considerably higher than the 154.5 kJ/mol for the pure drug. nih.govresearchgate.net This indicates that the excipients chosen in the formulation help to protect the active ingredient from thermal degradation.

Polyethylene glycol (PEG) 4000 has been identified as a stabilizing agent for Candesartan Cilexetil. It is believed to prevent structural degradation by interacting with the active molecule and converting it to an amorphous form within the polymer matrix. latamjpharm.org Other excipients such as croscarmellose sodium, magnesium stearate, and colloidal silica have also been found to be compatible with Candesartan Cilexetil.

Influence of Formulation on Hydrolytic Degradation

In the context of intestinal stability, certain excipients have been shown to reduce the premature degradation of Candesartan Cilexetil. For instance, Tween 80 has been observed to significantly decrease the rate of drug degradation in intestinal fluids, with its efficacy being concentration-dependent. japsonline.com This protective effect is vital as premature hydrolysis in the gastrointestinal tract can reduce the bioavailability of the prodrug. japsonline.com

The following interactive data tables summarize the key findings from stability studies on Candesartan Cilexetil.

Table 1: Thermal Degradation Kinetics of Candesartan Cilexetil

SampleApparent Activation Energy (Ea)Degradation Onset Temperature
Pure Candesartan Cilexetil154.5 kJ/mol164°C
Candesartan Cilexetil Tablet192.5 kJ/mol164°C

Table 2: Hydrolytic Degradation Kinetics of Candesartan Cilexetil

ConditionDegradation KineticsHalf-life (t1/2)
AcidicZero-order~21 hours
BasicFirst-order~62.4 minutes

Significance in Impurity Profiling and Pharmaceutical Quality Research

O-Desethyl Candesartan (B1668252) Methyl Ester as a Process-Related Impurity in Pharmaceutical Synthesis

O-Desethyl Candesartan Methyl Ester is a chemical substance recognized as a process-related impurity in the synthesis of Candesartan Cilexetil. researchgate.net Its formation is intrinsically linked to the specific chemical steps and conditions employed during the manufacturing of the API. Process-related impurities are unwanted chemicals that arise from the manufacturing process, including starting materials, intermediates, or by-products from side reactions. researchgate.net

The structure of O-Desethyl Candesartan Methyl Ester is chemically defined as Methyl 3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate. cleanchemlab.comsynzeal.com It is a derivative of the main drug substance, differing by the absence of the ethyl group on the benzimidazole (B57391) ring system and the presence of a methyl ester instead of the cilexetil ester group.

The plausible formation mechanism of this impurity involves the reaction of the des-ethylated candesartan carboxylic acid intermediate with methanol (B129727). Methanol may be used as a solvent or be present as a reagent during the synthesis, leading to an esterification reaction that forms the methyl ester. organic-chemistry.org This side reaction can compete with the main reaction intended to produce Candesartan Cilexetil, especially if reaction conditions are not strictly controlled. The identification and characterization of such process-related impurities are crucial for understanding and optimizing the synthesis to minimize their formation. nih.gov

Table 1: Chemical Identification of O-Desethyl Candesartan Methyl Ester

IdentifierValueSource(s)
Chemical Name Methyl 3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate cleanchemlab.comsynzeal.comsimsonpharma.com
Synonym Candesartan O-Desethyl Methyl Ester synzeal.comsimsonpharma.com
CAS Number 1203674-06-9 cleanchemlab.comsynzeal.comallmpus.com
Molecular Formula C₂₃H₁₈N₆O₃ allmpus.com
Molecular Weight 426.43 g/mol allmpus.com

Strategies for Identification and Control of Related Substances in Drug Substance

The detection and quantification of O-Desethyl Candesartan Methyl Ester and other related substances in Candesartan Cilexetil require highly sensitive and specific analytical methods. Impurity profiling is a key component of quality control in pharmaceutical manufacturing. ijpsr.comresearchgate.net

Identification Strategies: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pressure Liquid Chromatography (UPLC) are the most common techniques employed for the separation and quantification of impurities in Candesartan Cilexetil. researchgate.netnih.gov These methods offer high resolution and sensitivity, enabling the separation of structurally similar compounds. akjournals.com

Chromatographic Systems: A typical method involves a reversed-phase column (e.g., C18) with gradient elution. researchgate.netnih.gov The mobile phase often consists of an aqueous buffer (like a phosphate (B84403) buffer adjusted to an acidic pH) and an organic solvent such as acetonitrile (B52724). nih.gov

Detection: UV detection is commonly used, with specific wavelengths chosen to maximize the response for both the API and its impurities. For instance, impurities might be monitored at 254 nm. researchgate.netnih.gov

Structural Elucidation: For unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for structural identification. nih.gov Advanced methods like LC coupled with electrospray ionization ion trap mass spectrometry (LC/ESI-ITMS) can provide detailed fragmentation data to propose and confirm the structure of an impurity. nih.gov

Control Strategies: Controlling process-related impurities involves a multi-faceted approach, beginning with a deep understanding of the manufacturing process.

Process Optimization: By understanding the mechanism of impurity formation, synthetic steps can be modified to minimize side reactions. This could involve changing solvents, adjusting temperature, or using more selective reagents.

Purification: Crystallization is a key step in purifying the final API. google.com Developing a robust crystallization process can effectively remove significant amounts of impurities, ensuring the final product meets the required purity specifications. A process for producing substantially pure Candesartan Cilexetil with very low levels of the related "desethyl" impurity has been developed, highlighting the importance of purification. google.com

Setting Specifications: Based on the analytical method's capability and regulatory guidelines, strict acceptance criteria (limits) are established for known and unknown impurities in the drug substance.

Table 2: Typical Parameters for UPLC-Based Impurity Profiling of Candesartan

ParameterTypical Value/ConditionSource(s)
Technique Ultra-High-Pressure Liquid Chromatography (UPLC) nih.gov
Column BEH Shield RP18 (or similar reversed-phase) researchgate.netnih.gov
Mobile Phase A 0.01 M Phosphate Buffer (pH 3.0) researchgate.netnih.gov
Mobile Phase B Acetonitrile/Water mixture researchgate.netnih.gov
Elution Mode Gradient nih.gov
Detection UV at 254 nm and 210 nm researchgate.netnih.gov
Run Time ~20 minutes nih.gov

Regulatory Science Perspectives on Impurity Management and Analytical Control

The management of pharmaceutical impurities is strictly governed by international regulatory bodies to ensure patient safety. nih.govijpras.com The International Council for Harmonisation (ICH) provides globally recognized guidelines that are implemented by regional authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). emanresearch.org

ICH Guidelines: The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," is a cornerstone of impurity management. It establishes a framework for the reporting, identification, and qualification of impurities. emanresearch.org The guideline sets thresholds at which impurities must be reported, identified (their structure determined), and qualified (their safety assessed).

Risk-Based Approach: Modern regulatory science encourages a risk-based approach to quality control. raps.org This means the level of scrutiny and control applied to an impurity should be commensurate with the risk it poses. For instance, genotoxic impurities, which can damage DNA and are potentially carcinogenic, have much stricter limits than less toxic impurities. ijpras.comjocpr.com

The Importance of a Control Strategy: A comprehensive control strategy is required for any drug substance. emanresearch.org This strategy is a planned set of controls, derived from an understanding of both the product and the process, which ensures process performance and product quality. raps.org It includes control of starting materials, optimization of reaction conditions, in-process controls, and robust analytical testing of the final API to ensure that all impurities, including O-Desethyl Candesartan Methyl Ester, are consistently below their established acceptance criteria. ijpsr.comraps.org

Ultimately, the rigorous identification, characterization, and control of process-related impurities are fundamental to the principles of Quality by Design (QbD) and are mandated by regulatory agencies worldwide to safeguard public health. emanresearch.org

Pre Clinical Pharmacological Investigations and Receptor Interaction Studies

In Vitro and Ex Vivo Angiotensin II Type 1 (AT1) Receptor Binding Affinity

Direct in vitro and ex vivo AT1 receptor binding affinity studies specifically for O-Desetheyl Candesartan (B1668252) Methyl Ester have not been widely reported. However, extensive research on Candesartan provides a strong foundation for understanding the potential interactions of its analogs.

Ligand Binding Assays in Isolated Tissue or Cell Lines

Ligand binding assays are fundamental in determining the affinity of a compound for its receptor. For AT1 receptor antagonists, these assays are typically conducted using isolated tissues known to express the AT1 receptor, such as vascular smooth muscle and adrenal gland, or cell lines genetically engineered to express the human AT1 receptor (e.g., CHO-K1 cells). nih.govnih.gov

Studies on Candesartan have consistently demonstrated its exceptionally high affinity for the AT1 receptor. wikipedia.org For instance, in competition binding assays using membranes from CHO-K1 cells expressing human AT1R, Candesartan exhibited a high affinity with a Ki value of 0.4 ± 0.1 nM. nih.gov The affinity of Candesartan is reported to be significantly higher—approximately 80 times—than that of Losartan. oup.com This high affinity is a key contributor to its potent antihypertensive effects.

Given that O-Desetheyl Candesartan Methyl Ester is a metabolite of Candesartan, it would be expected to interact with the AT1 receptor. veeprho.com However, without specific binding studies, its precise affinity relative to Candesartan remains undetermined. Structural modifications, such as the absence of the ethyl group and the presence of a methyl ester, could potentially influence its binding characteristics.

Competitive Binding Experiments

Competitive binding experiments are a cornerstone of receptor pharmacology, used to determine the relative affinity of an unlabeled ligand by measuring its ability to displace a radiolabeled ligand from the receptor. These studies have been instrumental in ranking the potency of various AT1 receptor blockers.

In such experiments, Candesartan has been shown to be a potent competitor. nih.gov It effectively displaces radiolabeled angiotensin II or other radiolabeled antagonists from the AT1 receptor, confirming its high-affinity binding. oup.com The insurmountable nature of Candesartan's antagonism is attributed to its slow dissociation from the AT1 receptor, a characteristic observed in wash-out studies. oup.comahajournals.org

While no specific competitive binding data for this compound is available, such experiments would be necessary to quantify its AT1 receptor affinity. The results would be critical in understanding its potential pharmacological activity.

Evaluation as a Radiotracer for AT1 Receptor Imaging

The development of radiotracers for positron emission tomography (PET) imaging of AT1 receptors is an active area of research, offering a non-invasive method to quantify receptor density and occupancy.

Ex Vivo Biodistribution Studies in Animal Models (e.g., Rodents)

Ex vivo biodistribution studies in animal models are essential for evaluating the potential of a new radiotracer. These studies involve administering a radiolabeled compound to animals, followed by dissecting tissues at various time points to measure the distribution of radioactivity.

While there are no specific ex vivo biodistribution studies reported for a radiolabeled version of this compound, studies have been conducted on radiolabeled derivatives of Candesartan. For example, a novel compound, [18F]fluoropyridine-candesartan, has been evaluated as a PET imaging tracer for AT1 receptors in rats. nih.gov These studies provide insights into the distribution and specific binding of Candesartan analogs in AT1 receptor-rich tissues like the kidneys. nih.gov Analysis of radiolabeled metabolites in rat plasma and kidneys is a crucial part of these studies to ensure that the observed signal is from the parent tracer and not its metabolites. nih.gov

Receptor Selectivity and Specificity Assessment in Animal Tissues

Assessing the selectivity and specificity of a potential radiotracer is critical. This is often achieved through blocking studies, where a non-radiolabeled antagonist for the target receptor (or a different receptor) is co-administered with the radiotracer. A significant reduction in the radiotracer's uptake in the target tissue in the presence of the specific blocker confirms its specificity.

For [18F]fluoropyridine-candesartan, binding specificity for AT1R was demonstrated by a marked reduction in kidney cortex tissue-to-blood ratios when co-administered with the AT1R antagonist Losartan. nih.gov Conversely, no change was observed when co-administered with an AT2R antagonist, confirming its selectivity for AT1 over AT2 receptors. nih.gov Candesartan itself has a much greater affinity (>10,000-fold) for the AT1 receptor than for the AT2 receptor. nih.gov Any potential radiotracer based on this compound would need to undergo similar rigorous testing to establish its receptor selectivity and specificity.

Structure-Activity Relationship (SAR) Studies for Receptor Interactions (Non-human, in vitro)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For AT1 receptor antagonists, SAR studies have elucidated key structural features required for high-affinity binding and potent antagonism.

SAR studies on Candesartan and related benzimidazole-7-carboxylic acids have revealed several important structural requirements for potent AT1 antagonistic activity:

Adjacent Lipophilic Substituent: A lipophilic group is important for receptor interaction. nih.gov

Tetrazolylbiphenylmethyl Moiety: This group is a common feature among many potent sartans and is critical for binding. nih.gov

Carboxyl Group at the 7-position: The presence of a carboxyl group at this position is considered essential for the insurmountable antagonism observed with Candesartan. nih.govnih.gov This group is believed to interact with specific residues, such as Gln257, in the AT1 receptor. nih.gov

This compound differs from Candesartan in two key positions: the absence of the ethoxy group at the 2-position and the esterification of the carboxyl group at the 7-position to a methyl ester. Based on established SAR for this class of compounds, the modification of the carboxyl group to a methyl ester would be expected to significantly impact its binding affinity and insurmountable characteristics, as the free carboxyl group is deemed essential. nih.govnih.gov However, without direct experimental data, the precise impact of these structural changes on the AT1 receptor interaction of this compound remains speculative.

Future Research Directions and Advanced Methodological Development

Exploration of Novel and Greener Synthetic Approaches

The synthesis of candesartan (B1668252) and its related compounds often involves multi-step processes that can be resource-intensive and generate waste. Future research could focus on developing more efficient and environmentally benign synthetic routes to O-Desethyl Candesartan Methyl Ester, which is valuable as a reference standard for impurity profiling.

Current synthetic strategies for candesartan cilexetil and its intermediates often begin with starting materials like 2-nitro-benzoic acid or methyl anthranilate. clockss.orgresearchgate.netgoogle.com Processes have been developed to reduce impurities and environmental impact by selecting appropriate crystallization solvents and employing milder reaction conditions, such as using palladium on carbon for catalytic hydrogenation. google.comgoogle.com For instance, one patented method for candesartan cilexetil synthesis emphasizes the use of popular reaction conditions to ensure that wastewater and residues are more easily recycled, thereby improving energy utilization and reducing by-products. google.com

A significant advancement in the synthesis of related sartan drugs involves avoiding highly toxic reagents. For example, a greener route for irbesartan (B333) was developed that circumvents the use of toxic tin reagents, making the process more environmentally friendly and suitable for large-scale production. researchgate.net Similar principles could be applied to the synthesis of candesartan intermediates. Future work could explore a one-pot process for candesartan, which avoids the isolation of ester intermediates, thereby improving efficiency. google.com

For O-Desethyl Candesartan Methyl Ester specifically, which is offered as a custom synthesis product by chemical suppliers, future research could focus on developing a practical and scalable synthesis. simsonpharma.comsynzeal.com This could involve adapting existing methods for candesartan intermediates, such as the N-alkylation of a suitable benzimidazole (B57391) precursor with 4'-bromomethyl-biphenyl-2-nitrile, followed by transformations of the functional groups. researchgate.net The exploration of C-H activation methodologies, which are gaining traction for increasing molecular complexity with high atom economy, could also represent a novel approach to synthesizing this and other candesartan-related compounds. researchgate.net

Development of Hyphenated Analytical Techniques for Enhanced Characterization

The definitive identification and quantification of pharmaceutical impurities like O-Desethyl Candesartan Methyl Ester are critical for quality control. Hyphenated analytical techniques, which couple separation methods with spectroscopic detection, are indispensable for this purpose. nih.gov

Ultra-High-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) are foundational techniques for separating candesartan from its impurities. nih.govresearchgate.net The development of a stability-indicating UPLC method has been successful in separating candesartan cilexetil from twelve of its impurities within a 20-minute run time. nih.gov Such methods are validated according to ICH guidelines for characteristics like linearity, accuracy, and precision. nih.govakjournals.com

For structural elucidation, mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool. Techniques like Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) have been employed to separate and characterize related substances in candesartan cilexetil tablets. bohrium.com Stress degradation studies using LC-MS/TOF have been used to establish the mass fragmentation pathways of candesartan, which is essential for identifying unknown degradation products. nih.gov The investigation of process-related impurities has been successfully carried out using liquid chromatography coupled with electrospray ionization ion trap mass spectrometry (LC/ESI-ITMS). nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the precise structure of these impurities once isolated. nih.govnih.gov Complete characterization of O-Desethyl Candesartan Methyl Ester would involve isolation by preparative HPLC followed by extensive analysis using 1H NMR, 13C NMR, and 2D NMR experiments to unambiguously assign its structure. researchgate.net

Future work should focus on applying these advanced hyphenated techniques to generate a comprehensive analytical profile for O-Desethyl Candesartan Methyl Ester. This would include determining its precise retention time under various conditions, elucidating its mass fragmentation pattern, and fully assigning its NMR spectra.

Table 1: Physicochemical Properties of O-Desethyl Candesartan Methyl Ester

PropertyValueSource
Chemical Name Methyl 3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate synzeal.com
Synonym Candesartan O-Desethyl Methyl Ester synzeal.com
CAS Number 1203674-06-9 simsonpharma.comsynzeal.com
Molecular Formula C23H18N6O3 simsonpharma.com
Molecular Weight 426.44 g/mol simsonpharma.com

Advanced Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational chemistry and molecular modeling offer powerful tools to gain deeper insights into the formation, stability, and properties of pharmaceutical impurities without the need for extensive experimentation.

Thermal analysis coupled with kinetic studies can elucidate decomposition mechanisms. The kinetics of degradation for candesartan cilexetil have been investigated using methods like the modified non-parametric kinetics (NPK), which can distinguish between chemical degradation and physical transformations. mdpi.comresearchgate.net Such studies revealed that the excipients in a pharmaceutical formulation can have a stabilizing effect, as indicated by a higher apparent activation energy for the decomposition of the tableted drug compared to the pure active pharmaceutical ingredient. mdpi.comresearchgate.net Similar computational kinetic studies could be applied to O-Desethyl Candesartan Methyl Ester to predict its thermal stability and degradation pathways.

Density Functional Theory (DFT) is another valuable computational tool. It has been used to compute the molecular structure, vibrational frequencies, and energies of optimized structures for candesartan key intermediates. researchgate.net Applying DFT calculations to O-Desethyl Candesartan Methyl Ester could help predict its most stable conformation, electronic properties, and spectroscopic characteristics, which would complement experimental data from techniques like IR and NMR spectroscopy.

Furthermore, molecular modeling can provide insights into reaction mechanisms. Understanding the plausible mechanisms for the formation of impurities is crucial for controlling them during drug manufacturing. nih.gov Computational modeling could be used to investigate the energy barriers and transition states for the potential formation pathways of O-Desethyl Candesartan Methyl Ester, helping to identify critical process parameters that could be controlled to minimize its generation.

Investigation of Environmental Fate and Degradation (if applicable, without human/safety implications)

The environmental fate of pharmaceuticals is an area of growing concern. While the primary focus for candesartan cilexetil has been on its active metabolite, candesartan, due to the rapid in-vivo hydrolysis of the prodrug, the environmental presence and degradation of manufacturing intermediates are also relevant. astrazeneca.comcbg-meb.nl

Studies have shown that candesartan can persist in water sources for extended periods and its presence can have ecotoxicological effects. arviatechnology.com Research into the degradation of candesartan in wastewater treatment has been conducted, for example, by simulating the chlorination process. cbg-meb.nl Such studies identify various degradation byproducts, highlighting the transformations that these molecules can undergo in the environment. cbg-meb.nl Candesartan is not considered readily biodegradable and shows little degradation in water-sediment studies. astrazeneca.com

Future research could investigate the environmental fate of O-Desethyl Candesartan Methyl Ester, particularly in the context of pharmaceutical manufacturing effluents. As an intermediate, its potential release and subsequent persistence, transformation, or degradation in aquatic environments are unknown. Studies could be designed to assess its biodegradability, potential for hydrolysis under various environmental pH conditions, and its photodegradation profile. This would provide a more complete picture of the environmental impact associated with the entire lifecycle of candesartan production.

Potential for Derivatization in Novel Chemical Probes

Derivatization of a core molecular scaffold is a common strategy for creating novel chemical probes to study biological systems. The structure of O-Desethyl Candesartan Methyl Ester, with its various functional groups, offers potential for such chemical modification.

A compelling example of this approach is the synthesis of a novel positron emission tomography (PET) tracer based on the candesartan structure. nih.govacs.org Researchers successfully synthesized [18F]Fluoropyridine–candesartan by derivatizing a candesartan intermediate at the 7-position of the benzimidazole ring. nih.govacs.org This was achieved using a copper-catalyzed azide-alkyne cycloaddition (click reaction) to attach a fluorine-18 (B77423) labeled pyridine (B92270) moiety. nih.govacs.org This work demonstrates that the candesartan scaffold can be modified to create sophisticated probes for molecular imaging of the AT1 receptor without significantly compromising binding affinity. nih.govacs.org

The structure of O-Desethyl Candesartan Methyl Ester features a carboxylic acid methyl ester and a secondary amine within the benzimidazole ring system, both of which are potential sites for derivatization. Future research could explore modifying these functional groups to introduce reporter tags, such as fluorophores for fluorescence microscopy or biotin (B1667282) for affinity-based purification studies. For example, the methyl ester could be hydrolyzed to the corresponding carboxylic acid, which could then be coupled to an amine-containing fluorescent dye. Alternatively, the benzimidazole nitrogen could potentially be alkylated with a linker bearing a desired functional group. The development of such probes derived from O-Desethyl Candesartan Methyl Ester could provide new tools for investigating the biology of the renin-angiotensin system and related pathways.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for O-Desethyl Candesartan Methyl Ester, and how can purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves hydrolyzing Candesartan Cilexetil (a prodrug) under controlled acidic or enzymatic conditions to yield Candesartan, followed by selective de-ethylation and esterification with methanol. Critical steps include monitoring reaction intermediates via HPLC using pharmacopeial reference standards (e.g., Candesartan Methyl Ester, CAS 139481-69-9) to validate purity . Purification may involve preparative chromatography or crystallization, with final characterization via 1H NMR^{1}\text{H NMR}, 13C NMR^{13}\text{C NMR}, and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are recommended for characterizing O-Desethyl Candesartan Methyl Ester and its impurities?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is standard for quantifying the compound and its impurities. Reference standards (e.g., Candesartan Methyl Ester N2-Trityl Analog, CAS 1796932-77-8) are used to calibrate retention times and relative response factors . Mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) provides accurate mass confirmation, while 1H NMR^{1}\text{H NMR} resolves structural isomers by distinguishing methyl ester protons (~3.7 ppm) and aromatic regions .

Q. How does O-Desethyl Candesartan Methyl Ester function as a metabolite in pharmacokinetic studies?

  • Methodological Answer : As a metabolite of Candesartan Cilexetil, it is quantified in plasma/urine via LC-MS/MS using deuterated analogs (e.g., Candesartan-d5 Methyl Ester, HY-B0205S2) as internal standards to correct for matrix effects . Studies should compare its AUC (area under the curve) and half-life to the parent drug to assess bioavailability and metabolic stability. Dose-response models can correlate plasma concentrations with AT1 receptor blockade efficacy .

Advanced Research Questions

Q. How can deuterium-labeled O-Desethyl Candesartan Methyl Ester improve pharmacokinetic and tissue distribution studies?

  • Methodological Answer : Deuterated analogs (e.g., Candesartan-d5 Methyl Ester) enable precise tracking of absorption and tissue penetration via mass spectrometry. Isotopic dilution assays minimize ion suppression in biological matrices. For tissue distribution, autoradiography or microdialysis paired with LC-MS/MS quantifies metabolite accumulation in target organs (e.g., kidneys, vasculature) .

Q. What experimental designs address contradictions in reported bioactivity data for O-Desethyl Candesartan Methyl Ester?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., AT1 receptor antagonism) may arise from assay conditions (cell lines, angiotensin II concentrations). Standardize protocols using human recombinant AT1 receptors in HEK293 cells with fixed angiotensin II levels (e.g., 10 nM). Include positive controls (e.g., Irbesartan, Losartan) and validate results across multiple labs . Meta-analyses should adjust for covariates like pH, temperature, and solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. How can researchers optimize impurity profiling for O-Desethyl Candesartan Methyl Ester in compliance with ICH guidelines?

  • Methodological Answer : Develop a stability-indicating HPLC method with forced degradation (acid/base/oxidative stress) to identify major impurities (e.g., N-Trityl Candesartan Methyl Ester, CAS 1797136-91-4). Quantify impurities using relative response factors from spiked reference standards (e.g., Candesartan Hydroxy Impurity, PA 03 07650). Method validation must meet ICH Q2(R1) criteria for specificity, LOD/LOQ, and linearity (R2^2 ≥0.998) .

Q. What in vitro models best elucidate the metabolic pathways of O-Desethyl Candesartan Methyl Ester?

  • Methodological Answer : Use human liver microsomes (HLMs) or hepatocyte cultures to study phase I/II metabolism. Incubate the compound with NADPH/CYP450 enzymes (e.g., CYP2C9) and monitor metabolite formation via LC-MS/MS. Compare results to recombinant CYP isoforms to identify specific metabolic enzymes. For renal excretion studies, employ proximal tubule cell models (e.g., HK-2 cells) to assess transporter-mediated efflux .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.